molecular formula C13H23NO B8705365 3-(Adamantan-1-yl)-3-aminopropan-1-ol

3-(Adamantan-1-yl)-3-aminopropan-1-ol

Cat. No.: B8705365
M. Wt: 209.33 g/mol
InChI Key: UKLLGFBFAZHYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Adamantan-1-yl)-3-aminopropan-1-ol (: 1221817-81-7) is a high-purity biochemical intermediate of significant interest in medicinal and organic chemistry research. This compound features a rigid, lipophilic adamantane scaffold connected to both amino and alcohol functional groups via a propane chain, making it a versatile building block for the synthesis of more complex molecules . The introduction of the adamantane system is a well-established strategy to enhance the lipophilicity and metabolic stability of novel compounds, which can modify their bioavailability and overall therapeutic potential . In research settings, this compound serves as a key precursor for the development of novel chemical entities. Recent studies have explored the antimicrobial properties of synthetic adamantane derivatives. Researchers have utilized similar adamantane-based amines to synthesize novel Schiff bases and hydrazide-hydrazones, which have demonstrated promising in vitro antibacterial activity against a panel of Gram-positive bacterial strains, as well as antifungal activity towards fungi from Candida spp. . The compound's structure also makes it a valuable scaffold in synthetic chemistry for constructing densely functionalized and stereochemically complex molecules, including those with 1,2-disubstitution patterns on the adamantane framework . This product is intended For Research Use Only and is not designed for human therapeutic or veterinary applications. Researchers can leverage this compound to explore new antimicrobial agents, develop synthetic methodologies, and investigate structure-activity relationships in drug discovery.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

3-(1-adamantyl)-3-aminopropan-1-ol

InChI

InChI=1S/C13H23NO/c14-12(1-2-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,15H,1-8,14H2

InChI Key

UKLLGFBFAZHYMR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CCO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Adamantane derivatives vary primarily in their functional groups and substitution patterns. Key structural analogs include:

Compound Name Functional Groups/Substituents Core Structure Key Structural Features
3-(Adamantan-1-yl)-3-aminopropan-1-ol -NH₂ (amine), -OH (hydroxyl) Adamantane + propane Adjacent amine and hydroxyl groups
4b, 4c, 4e, 4f, 4g Purine derivatives with adamantyl(hydroxy)methyl Purine + adamantane Varied phenylamino and isopropyl groups
1-(3-Isoselenocyanatopropyl)adamantane -SeCN (isoselenocyanate) Adamantane + propane Selenium-containing functional group
Triazole-thione (C₂₅H₃₅N₅S) 1,2,4-Triazole-5-thione, ethyl, phenylpiperazinyl Triazole + adamantane Heterocyclic core with sulfur and extended substituents
Ethyl 3-(1-adamantyl)-3-oxopropionate Ketone, ester Adamantane + propionate Electron-withdrawing groups (ketone, ester)

Physical Properties

Compound Melting Point (°C) Solubility Crystallographic Data (if available)
This compound HCl N/A Chloroform, methanol, DMSO N/A
4b 88–93 Polar aprotic solvents Monoclinic system (data not fully reported)
4e 107–111 DMSO, ethanol Not reported
Triazole-thione 139–141 Ethanol, chloroform Orthorhombic (Pna2₁), a=27.382 Å, V=2382.4 ų
1-(3-Isoselenocyanatopropyl)adamantane N/A THF, DCM Characterized by NMR (δ 1.65–2.15 ppm for adamantane)

Data Tables

Table 2: Structural and Functional Highlights

Compound Unique Feature Potential Advantage
This compound Dual functional groups (-NH₂, -OH) Versatile for derivatization
Purine derivatives Adamantane-enhanced purine core Improved membrane permeability
1-(3-Isoselenocyanatopropyl)adamantane Selenium moiety Redox activity, catalytic potential
Triazole-thione Heterocyclic sulfur group Enhanced thermal/chemical stability

Q & A

Basic: What are the common synthetic routes for 3-(Adamantan-1-yl)-3-aminopropan-1-ol, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves reacting adamantane derivatives with reagents such as epoxides or nitriles under controlled conditions. A standard route includes:

  • Step 1 : Functionalization of adamantane to introduce reactive groups (e.g., bromination).
  • Step 2 : Nucleophilic substitution or reductive amination to attach the aminopropanol moiety.
    Optimization Strategies :
  • Temperature Control : Maintain 50–80°C to balance reaction rate and byproduct formation .
  • pH Adjustment : Use buffered solutions (pH 7–9) to stabilize the amino group during synthesis.
  • Purification : Employ continuous flow reactors or column chromatography to enhance yield (>75%) and purity (>95%) .

Basic: What structural features of this compound contribute to its biological interactions?

Answer :
Key structural elements include:

  • Adamantane Core : A rigid tricyclic hydrocarbon that enhances lipid membrane penetration and receptor binding via hydrophobic interactions .
  • Amino and Hydroxyl Groups : Facilitate hydrogen bonding with biomolecules (e.g., enzymes, viral proteins) .
  • Steric Effects : The bulky adamantane group restricts conformational flexibility, influencing selectivity in molecular recognition .

Advanced: How can X-ray crystallography resolve structural ambiguities in adamantane-derived compounds like this compound?

Answer :
Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.54178 Å) at 120 K to minimize thermal motion artifacts .
  • Refinement : Apply SHELXL for small-molecule refinement, optimizing parameters like anisotropic displacement and hydrogen bonding networks .
  • Validation : Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) .
    Example : A study on a related adamantane triazole-thione derivative reported orthorhombic crystal packing (space group Pna2₁) with unit cell dimensions a = 28.8100 Å, b = 6.6052 Å, c = 25.7717 Å .

Advanced: What experimental approaches are recommended for evaluating the antiviral activity of this compound?

Answer :
Assay Design :

  • In Vitro Viral Inhibition : Use plaque reduction assays (e.g., against influenza A) with EC₅₀ calculations .
  • Enzyme Inhibition : Test inhibition of viral neuraminidase or proteases via fluorometric/substrate cleavage assays .
  • Cellular Toxicity : Parallel MTT assays on mammalian cells to determine selectivity indices (SI = CC₅₀/EC₅₀) .
    Mechanistic Insights :
  • Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to viral targets, guided by the compound’s amino and hydroxyl groups .

Advanced: How should researchers address contradictions in reported biological activities of adamantane-containing amino alcohols?

Answer :
Strategies :

  • Systematic Replication : Vary experimental conditions (e.g., cell lines, compound concentrations) to identify confounding factors .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to assess effect size heterogeneity .
  • Structural Analogues : Compare activity trends across derivatives (e.g., ethyl 3-(1-adamantyl)-3-aminopropanoate) to isolate functional group contributions .

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